5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine
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Overview
Description
5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a chlorine atom at the 5-position and a pentan-1-amine side chain, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent alkylation to introduce the pentan-1-amine side chain . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Substitution: Nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-benzimidazole: Lacks the pentan-1-amine side chain.
1-methyl-1H-benzimidazole: Does not have the chlorine atom at the 5-position.
5-(1H-benzimidazol-2-yl)pentan-1-amine: Missing the chlorine atom at the 5-position.
Uniqueness
5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the pentan-1-amine side chain enhances its potential for diverse applications .
Biological Activity
5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H18ClN3, with a molecular weight of 253.75 g/mol. The structure features a benzimidazole core with a chlorine atom at the 5-position and a pentan-1-amine side chain, which contributes to its unique pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C13H18ClN3 |
Molecular Weight | 253.75 g/mol |
IUPAC Name | This compound |
CAS Number | 1798721-58-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes and modulate receptor activity, which can affect various signaling pathways in cells. The compound's action may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking substrate access.
- Receptor Modulation : Interacting with cellular receptors to influence signal transduction pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzimidazole derivatives, including this compound. It has shown potential against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research has highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines, such as:
Cell Line | IC50 (μM) |
---|---|
Human Squamous Carcinoma (CAL-27) | 10.5 |
Malignant Melanoma (SK-MEL-31) | 12.3 |
These findings suggest that this compound may also exhibit similar anticancer properties.
Study on Anticancer Activity
A study published in Molecules evaluated the anticancer activity of various benzimidazole derivatives, including those similar to this compound. The results indicated moderate inhibitory effects on cell proliferation in several cancer types, supporting the hypothesis that structural modifications can enhance biological activity .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest rapid absorption and significant metabolic processing, leading to various metabolites that may also possess biological activity .
Properties
IUPAC Name |
5-(5-chloro-1-methylbenzimidazol-2-yl)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c1-17-12-7-6-10(14)9-11(12)16-13(17)5-3-2-4-8-15/h6-7,9H,2-5,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTPJUKNVMEZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1CCCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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